molecular formula C13H10FNO3 B6414516 4-(4-Fluoro-3-methoxyphenyl)nicotinic acid, 95% CAS No. 1261938-01-5

4-(4-Fluoro-3-methoxyphenyl)nicotinic acid, 95%

Cat. No. B6414516
CAS RN: 1261938-01-5
M. Wt: 247.22 g/mol
InChI Key: MCODLGQKXJSVES-UHFFFAOYSA-N
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Description

4-(4-Fluoro-3-methoxyphenyl)nicotinic acid (4F3MNA) is a naturally occurring compound found in a variety of plants, including tobacco, and is a derivative of nicotine. It is a highly potent agonist of the nicotinic acetylcholine receptor (nAChR) and has been used in scientific research to study the effects of nicotine on the brain and body. In addition, 4F3MNA has been used in laboratory experiments to investigate the biochemical and physiological effects of nicotine in various contexts, such as addiction, memory and learning, and pain.

Mechanism of Action

4-(4-Fluoro-3-methoxyphenyl)nicotinic acid, 95% acts as an agonist of the nicotinic acetylcholine receptor (nAChR). This receptor is found in the brain, and is responsible for mediating the effects of nicotine on the body. When 4-(4-Fluoro-3-methoxyphenyl)nicotinic acid, 95% binds to the nAChR, it activates the receptor, which in turn triggers a cascade of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Fluoro-3-methoxyphenyl)nicotinic acid, 95% are mediated by the activation of the nAChR. When 4-(4-Fluoro-3-methoxyphenyl)nicotinic acid, 95% binds to the nAChR, it triggers a cascade of biochemical and physiological effects, including increased release of neurotransmitters such as dopamine, serotonin, and norepinephrine. These neurotransmitters are responsible for mediating the effects of nicotine on the brain and body, including increased alertness, improved mood, and enhanced memory and learning.

Advantages and Limitations for Lab Experiments

The use of 4-(4-Fluoro-3-methoxyphenyl)nicotinic acid, 95% in laboratory experiments has several advantages. First, 4-(4-Fluoro-3-methoxyphenyl)nicotinic acid, 95% is highly potent and can be used in relatively low concentrations. Second, 4-(4-Fluoro-3-methoxyphenyl)nicotinic acid, 95% is relatively stable, and can be stored for long periods of time without degrading. Finally, 4-(4-Fluoro-3-methoxyphenyl)nicotinic acid, 95% is relatively inexpensive and easy to obtain.
However, there are also some limitations to the use of 4-(4-Fluoro-3-methoxyphenyl)nicotinic acid, 95% in laboratory experiments. First, 4-(4-Fluoro-3-methoxyphenyl)nicotinic acid, 95% is not water-soluble, and must be dissolved in a suitable solvent before use. Second, 4-(4-Fluoro-3-methoxyphenyl)nicotinic acid, 95% can be toxic at high concentrations, and must be used with caution. Finally, 4-(4-Fluoro-3-methoxyphenyl)nicotinic acid, 95% is not approved for human use, and thus cannot be used in clinical trials.

Future Directions

The use of 4-(4-Fluoro-3-methoxyphenyl)nicotinic acid, 95% in scientific research has opened up a number of potential future directions. First, 4-(4-Fluoro-3-methoxyphenyl)nicotinic acid, 95% could be used to investigate the effects of nicotine on various neurological disorders, such as Parkinson’s disease and Alzheimer’s disease. Second, 4-(4-Fluoro-3-methoxyphenyl)nicotinic acid, 95% could be used to investigate the effects of nicotine on the immune system. Third, 4-(4-Fluoro-3-methoxyphenyl)nicotinic acid, 95% could be used to investigate the effects of nicotine on the development of cancer. Fourth, 4-(4-Fluoro-3-methoxyphenyl)nicotinic acid, 95% could be used to investigate the effects of nicotine on the cardiovascular system. Finally, 4-(4-Fluoro-3-methoxyphenyl)nicotinic acid, 95% could be used to investigate the effects of nicotine on behavior and mood.

Synthesis Methods

4-(4-Fluoro-3-methoxyphenyl)nicotinic acid, 95% can be synthesized through a variety of methods, including the use of a 4-fluoro-3-methoxybenzaldehyde and a nicotinic acid in a condensation reaction. This reaction yields 4-(4-Fluoro-3-methoxyphenyl)nicotinic acid, 95% in a 95% yield. The reaction can be carried out in a variety of solvents, such as ethanol, methanol, and ethyl acetate.

Scientific Research Applications

4-(4-Fluoro-3-methoxyphenyl)nicotinic acid, 95% has been used in scientific research to study the effects of nicotine on the brain and body. It has been used to investigate the biochemical and physiological effects of nicotine in various contexts, such as addiction, memory and learning, and pain. In addition, 4-(4-Fluoro-3-methoxyphenyl)nicotinic acid, 95% has been used to investigate the effects of nicotine on the cardiovascular system, as well as the effects of nicotine on behavior and mood.

properties

IUPAC Name

4-(4-fluoro-3-methoxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-12-6-8(2-3-11(12)14)9-4-5-15-7-10(9)13(16)17/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCODLGQKXJSVES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C=NC=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692573
Record name 4-(4-Fluoro-3-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261938-01-5
Record name 4-(4-Fluoro-3-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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